molecular formula C26H38Br2O2 B13774129 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene

2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene

Cat. No.: B13774129
M. Wt: 542.4 g/mol
InChI Key: ZUSIHNCQTKKZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene is a chemical compound with the molecular formula C26H38Br2O2 and a molecular weight of 542.387 g/mol. This compound is characterized by the presence of two bromine atoms and two (2-ethylhexyl)oxy groups attached to a naphthalene core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in the presence of a solvent such as dichloromethane, with the reaction being carried out at low temperatures to control the reactivity of bromine . The resulting dibromo compound is then reacted with 2-ethylhexanol under basic conditions to introduce the (2-ethylhexyl)oxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding naphthalene derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include substituted naphthalenes, naphthoquinones, and reduced naphthalene derivatives .

Scientific Research Applications

2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and (2-ethylhexyl)oxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-1,4-bis((2-ethylhexyl)oxy)benzene
  • 1,5-Dibromo-2,6-bis(bromomethyl)naphthalene
  • 2,5-Dibromo-1,4-benzenediol

Uniqueness

2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of advanced materials and therapeutic agents .

Properties

Molecular Formula

C26H38Br2O2

Molecular Weight

542.4 g/mol

IUPAC Name

2,6-dibromo-1,5-bis(2-ethylhexoxy)naphthalene

InChI

InChI=1S/C26H38Br2O2/c1-5-9-11-19(7-3)17-29-25-21-13-16-24(28)26(22(21)14-15-23(25)27)30-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

ZUSIHNCQTKKZDG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=C(C=CC2=C1C=CC(=C2OCC(CC)CCCC)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.